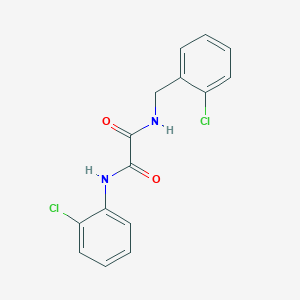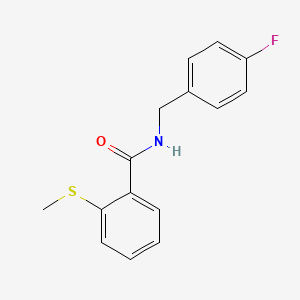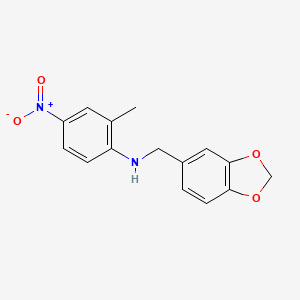![molecular formula C14H18N2O3 B5127639 N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5127639.png)
N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, commonly known as EVE, is a chemical compound that has been extensively studied for its potential applications in scientific research. EVE belongs to the family of amides, and it is a derivative of ethylenediamine, which is a common building block in organic chemistry.
Aplicaciones Científicas De Investigación
EVE has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, EVE has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In biochemistry, EVE has been used as a probe to study protein-ligand interactions. In materials science, EVE has been used as a monomer to synthesize polymers with desirable properties.
Mecanismo De Acción
The mechanism of action of EVE is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation. Specifically, EVE has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histone proteins. By inhibiting HDACs, EVE may cause changes in gene expression that lead to the inhibition of cell growth.
Biochemical and Physiological Effects:
EVE has been shown to exhibit various biochemical and physiological effects, depending on the context of its use. In cancer cells, EVE has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In normal cells, EVE has been shown to have minimal toxicity, suggesting that it may be a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EVE in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, EVE has been extensively studied, and its properties and behavior are well understood. However, one limitation of using EVE is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on EVE. One area of interest is the development of new derivatives of EVE that exhibit improved properties, such as increased potency or selectivity. Another area of interest is the exploration of the potential applications of EVE in other scientific fields, such as catalysis or materials science. Finally, further studies are needed to fully understand the mechanism of action of EVE and its potential applications in cancer therapy.
Métodos De Síntesis
EVE can be synthesized by reacting 4-ethylbenzoyl chloride with ethylenediamine, followed by reacting the resulting compound with 2-(vinyloxy)ethanol. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Propiedades
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-11-5-7-12(8-6-11)16-14(18)13(17)15-9-10-19-4-2/h4-8H,2-3,9-10H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBFOTAQHFWZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5127579.png)
![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)

![2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5127605.png)

![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)

![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)

methyl]phosphonate](/img/structure/B5127661.png)
![3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5127664.png)
